tert-Butyl 6-oxohexylcarbamate

Vue d'ensemble

Description

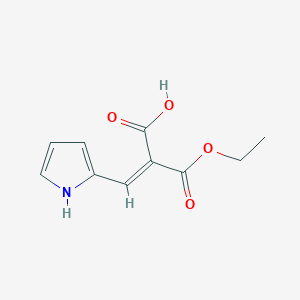

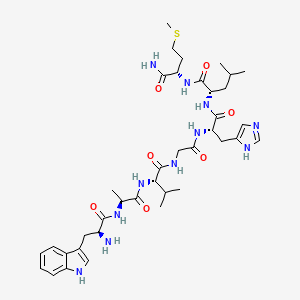

tert-Butyl 6-oxohexylcarbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the carbamate nitrogen is a common protecting group in organic synthesis due to its steric bulk and ease of removal under acidic conditions. While the specific compound tert-Butyl 6-oxohexylcarbamate is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the reaction of alcohols with isocyanates or the use of carbamoyl chlorides. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step . These methods highlight the versatility of carbamate synthesis, which can be tailored to produce a wide range of compounds with varying structures and functionalities.

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be complex, with the presence of various functional groups influencing their overall conformation and stability. X-ray crystallography and computational methods such as density functional theory (DFT) are commonly used to determine the structure and conformation of these molecules. For instance, the molecular structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was investigated using HF and DFT calculations10. These analyses provide insights into the bond lengths, angles, and vibrational frequencies, which are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Carbamate compounds can participate in a variety of chemical reactions due to their functional groups. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The presence of tert-butyl groups can also influence the reactivity and selectivity of these compounds in reactions, as seen in the synthesis of benzyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the thermal stability of the compounds, as seen in the high decomposition temperatures of electrochromic aramids with pendent 3,6-di-tert-butylcarbazole units . The electrochemical properties are also notable, with some carbamate derivatives showing reversible electrochemical oxidation and electrochromic behaviors . Additionally, the photophysical properties, such as fluorescence and delayed fluorescence, are affected by the conjugation and connectivity of the electron donor units in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Derivatives : tert-Butyl 6-oxohexylcarbamate is used in chemical synthesis processes. For instance, it has been employed in the preparation of specific compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, which involves several steps including the protection of amino groups and condensation reactions (Wu, 2011).

Role in Gel Formation and Sensory Materials : The tert-butyl moiety has been found to play a significant role in the formation of gels and sensory materials. Studies on benzothizole-modified carbazole derivatives showed that those with a tert-butyl group could form organogels, which are used as fluorescent sensory materials to detect acid vapors (Sun et al., 2015).

Enantioselective Synthesis : tert-Butyl 6-oxohexylcarbamate is used in enantioselective synthesis, which is crucial in producing compounds with specific chiral properties. This approach is vital for creating intermediates for potent antagonists in pharmacology (Campbell et al., 2009).

Applications in Biosynthesis

- Biosynthesis of Key Intermediates : This compound plays a role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing cholesterol-lowering drugs. The use of carbonyl reductase in organic solvents for this synthesis has been documented, highlighting its significance in biotechnological applications (Liu et al., 2018).

Environmental Impact and Safety

Genotoxicity Studies : Research on related compounds like methyl-tert-butyl ether suggests that tert-butyl compounds can have genotoxic effects, indicating the need for careful handling and environmental considerations in their use (Chen et al., 2008).

Photophysical Properties : Studies on cationic iridium complexes with tert-butyl carbazole derivatives have explored their unique photophysical properties, including aggregation-induced phosphorescent emission, which can be applied in organic vapor sensing and other luminescent applications (Shan et al., 2011).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 6-oxohexylcarbamate” was not found, it’s important to note that carbamates are exceptionally sensitive to heat, light, and tend to decompose rapidly when in contact with acid, alkali, and metal ions . They are prone to trigger explosive decomposition, susceptibility to shock, explosion, or rapid combustion .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as tert-butanol and tert-butyloxycarbonyl group have been found to interact with targets like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and gag-pol polyprotein . These targets play crucial roles in various biological processes, including protein synthesis and degradation, and viral replication.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Propriétés

IUPAC Name |

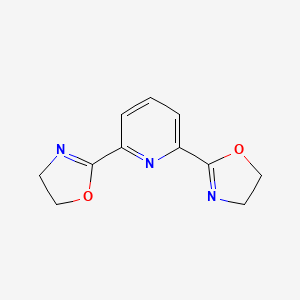

tert-butyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBTPVTHZTXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441417 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80860-42-0 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)